Caffeic acid 4-O-glucuronide

Overview

Description

Synthesis Analysis

Caffeic acid 4-O-glucuronide can be synthesized through the metabolic activity of certain enzymes that add a glucuronic acid moiety to caffeic acid. The glucuronidation process enhances the solubility of caffeic acid, facilitating its excretion from the body. Studies have explored the synthesis and antioxidant properties of various caffeic acid metabolites, including caffeic acid 4-O-glucuronide, demonstrating its formation through metabolic pathways (Piazzon, A., Vrhovsek, U., Masuero, D., Mattivi, F., Mandoj, F., & Nardini, M., 2012).

Scientific Research Applications

Antioxidant Activities : Caffeic acid derivatives from Parthenocissus tricuspidata leaves, which presumably include Caffeic acid 4-O-glucuronide, have demonstrated potent antioxidant activities. These properties make them potential candidates for pharmaceutical and nutraceutical applications (Saleem, Kim, Jin, & Lee, 2004).

Cardioprotective Effects : Cryptochlorogenic acid and its metabolites, including caffeic acid and 4-O-feruloylquinic acid, have been shown to effectively reduce myocardial hypertrophy in isoproterenol-induced H9c2 cells through a HIF1-related pathway. This suggests potential therapeutic applications in cardiovascular diseases (Li et al., 2022).

Anticarcinogenic Activity : Caffeic acid has been observed to show anticarcinogenic activity against hepatocarcinoma. The properties are attributed to its antioxidant and pro-oxidant characteristics, as well as its pharmacokinetic aspects, which could be related to its glucuronide derivatives (Espíndola et al., 2019).

Metabolic and Absorption Studies : Studies have looked into the metabolism and absorption of caffeic acid and its derivatives, including Caffeic acid 4-O-glucuronide, in various contexts. For instance, consumption of coffee leads to the presence of hydroxycinnamic acid sulfate and glucuronide conjugates, including previously unidentified compounds, in human plasma and urine. This indicates extensive metabolism and potential health benefits associated with coffee intake (Fumeaux et al., 2010).

Liver Metabolism and Hepatoprotective Activity : The metabolism of caffeic acid in the liver and its hepatoprotective activity have been studied, showing how the liver can metabolize hydroxycinnamic acids, with certain derivatives showing moderate uptake and methylation pathways, which may contribute to their biological effects in vivo (Mateos, Goya, & Bravo, 2006).

Engineering for Enhanced Production : Efforts have been made to engineer microbial strains, such as Escherichia coli, for enhanced production of caffeic acid, potentially including its glucuronide derivatives. This is indicative of the importance of these compounds in industrial applications such as biotechnology and pharmaceuticals (Huang, Lin, & Yan, 2013).

Safety And Hazards

properties

IUPAC Name |

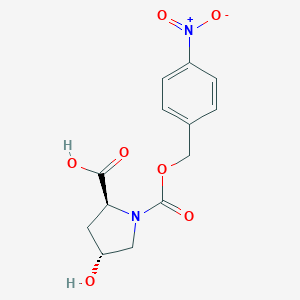

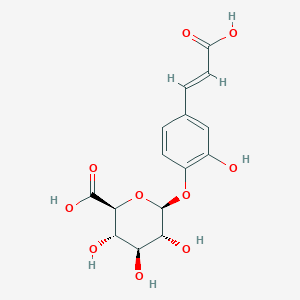

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O10/c16-7-5-6(2-4-9(17)18)1-3-8(7)24-15-12(21)10(19)11(20)13(25-15)14(22)23/h1-5,10-13,15-16,19-21H,(H,17,18)(H,22,23)/b4-2+/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGOIJNQWZWJRF-ZYZFHZPYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648957 | |

| Record name | 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Caffeic acid 4-O-glucuronide | |

CAS RN |

1093679-71-0 | |

| Record name | 4-[(E)-2-Carboxyethenyl]-2-hydroxyphenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.